molecular formula C4H7BF3K B1323549 Potassium but-3-enyltrifluoroborate CAS No. 608140-67-6

Potassium but-3-enyltrifluoroborate

Cat. No. B1323549
M. Wt: 162.01 g/mol
InChI Key: UPXWGXKSNOQOKH-UHFFFAOYSA-N
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Description

Potassium but-3-enyltrifluoroborate is an organoboron compound with a chemical formula of C4H7BF3K . It has a molecular weight of 162.00 and is commonly used reagent in organic chemistry due to its unique properties and versatility in various reactions.


Synthesis Analysis

Potassium organotrifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . A simple and efficient palladium-catalyzed reaction of aryl chlorides with tetrahydroxydiboron gives arylboronic acids. To ensure preservation of the carbon-boron bond, the boronic acids were efficiently converted in situ to trifluoroborate derivatives or boronates in very good yields .


Molecular Structure Analysis

The molecular structure of Potassium but-3-enyltrifluoroborate is represented by the formula C4H7BF3K . The structure is consistent with the results from NMR identification .


Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Physical And Chemical Properties Analysis

Potassium but-3-enyltrifluoroborate is a solid substance that should be stored at room temperature . Its melting point is greater than 300° C .

Scientific Research Applications

Potassium but-3-enyltrifluoroborate is a chemical compound with the molecular formula C4H7BF3K and a molecular weight of 162.00 . It is a solid substance that is stable at room temperature .

One of the main applications of Potassium but-3-enyltrifluoroborate, and similar potassium trifluoroborate salts, is in the field of chemical synthesis , specifically in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds which are crucial in the creation of a vast array of organic compounds .

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them particularly useful in laboratory settings where these conditions are common.

In terms of experimental procedures, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This suggests that Potassium but-3-enyltrifluoroborate could be used in similar reactions.

    Proteomics Research

    Potassium but-3-enyltrifluoroborate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

    Organic Synthesis

    Potassium but-3-enyltrifluoroborate, like other potassium trifluoroborate salts, is used in organic synthesis, particularly in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds which are crucial in the creation of a vast array of organic compounds .

    Epoxidation of C=C Bonds

    The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This suggests that Potassium but-3-enyltrifluoroborate could be used in similar reactions.

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them very useful in a vast array of C–C bond forming reactions . Therefore, the future directions of Potassium but-3-enyltrifluoroborate could involve further exploration of its potential uses in various chemical reactions .

properties

IUPAC Name

potassium;but-3-enyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXWGXKSNOQOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635421
Record name Potassium (but-3-en-1-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium but-3-enyltrifluoroborate

CAS RN

608140-67-6
Record name Potassium (but-3-en-1-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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